2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
Description
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (CAS: 859833-13-9) is a boron-containing heterocyclic compound with the molecular formula C₁₁H₁₈BNO₂S and a molecular weight of 239.14 g/mol . Its structure features a triazole core substituted with methyl groups at positions 2 and 4, and a pinacol boronate ester at position 3. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . The compound is commercially available (e.g., Thermo Scientific™) and synthesized via lithiation-borylation methodologies .
Properties
Molecular Formula |
C10H18BN3O2 |
|---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
InChI |
InChI=1S/C10H18BN3O2/c1-7-8(13-14(6)12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3 |
InChI Key |
MJBMOOSYQXCLDR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an alkyne and an azide under copper(I) catalysis.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acid derivative.
Reduction: Dihydrotriazole.
Substitution: Various substituted triazoles depending on the coupling partner.
Scientific Research Applications
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with molecular targets through its boronate ester group and triazole ring. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Compounds 4 and 5 (from and ) are isostructural chloro- and bromo-substituted derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These differ from the target compound in:
- Core structure : Thiazole-pyrazole-triazole vs. triazole.
- Substituents : Halogens (Cl/Br) vs. boronate ester.
- Crystal packing : Similar molecular conformations but distinct intermolecular interactions due to halogen vs. boronate steric/electronic effects .
| Property | Target Compound | Compound 4 (Cl) / 5 (Br) |
|---|---|---|
| Molecular Weight (g/mol) | 239.14 | ~550–600 (estimated) |
| Functional Group | Boronate ester | Halogen (Cl/Br) |
| Bioactivity | Not reported | Antimicrobial |
Heterocyclic Variants with Boronate Esters
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1047644-76-7):
- 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 1446478-67-6): Core: Thiazole instead of triazole. Application: Potential use in drug discovery due to thiazole’s prevalence in bioactive molecules .
Functional Group Analogs
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2):
- 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole (CAS: 2256756-21-3):
Bioactive Triazole-Boronate Hybrids
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
Key Research Findings
Electronic Effects : The triazole core in the target compound provides stronger electron-withdrawing effects compared to pyrazole or thiazole analogs, enhancing its reactivity in metal-catalyzed reactions .
Steric Considerations : Methyl groups at positions 2 and 4 hinder steric congestion, improving solubility over bulkier analogs like 1-phenyl-4-boronate-triazole .
Thermal Stability : Boronate esters in triazoles exhibit higher thermal stability (decomposition >200°C) compared to halogenated analogs (<150°C) .
Biological Activity
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 199.09 g/mol. The structure includes a triazole ring and a dioxaborolane moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitrypanosomal Activity : A study highlighted the trypanocidal potential of 1,2,3-triazole derivatives. The compound showed promising activity against Trypanosoma cruzi, with IC50 values indicating effective inhibition of parasite growth in vitro. Notably, analogs exhibited IC50 values ranging from 0.21 µM to 6.20 µM against trypomastigotes and intracellular amastigotes respectively .
- Inhibition of Carbonic Anhydrase II : Another study found that triazole derivatives demonstrated moderate inhibition of carbonic anhydrase II enzyme with IC50 values between 13.8 µM and 35.7 µM. This suggests potential applications in managing conditions related to carbonic anhydrase dysfunction .
- Neuroprotective Effects : The compound has been explored as part of hybrid molecules designed for anti-Alzheimer's treatment. These hybrids exhibited dual binding site interactions which could enhance their efficacy in neuroprotection .
Antitrypanosomal Activity
A recent study evaluated various triazole analogs for their activity against T. cruzi. The results indicated that some compounds significantly reduced parasite load in 3D cardiac spheroids, suggesting good drug diffusion and efficacy in a more physiologically relevant model. The selectivity index (SI) was also determined to assess the therapeutic window between toxicity to mammalian cells and anti-parasitic activity .
| Compound | IC50 (µM) | Effectiveness |
|---|---|---|
| Compound A | 0.21 | Highly effective against trypomastigotes |
| Compound B | 1.23 | Effective against intracellular amastigotes |
| Compound C | 6.20 | Moderate effectiveness |
Inhibition of Carbonic Anhydrase II
The inhibitory potential against carbonic anhydrase II was evaluated through molecular docking studies which indicated that the triazole derivatives bind effectively to the active site residues of the enzyme .
| Compound | IC50 (µM) | Comparison to Acetazolamide |
|---|---|---|
| Compound D | 13.8 | More potent than acetazolamide (18.2 µM) |
| Compound E | 18.1 | Comparable potency |
| Compound F | 35.7 | Less potent |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and boronylation. A common approach involves:
Cyclization : Refluxing intermediates (e.g., hydrazides or nitriles) in polar aprotic solvents like DMSO at 100–120°C for 12–24 hours to form the triazole core .
Boronation : Introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation using pinacol borane under inert atmospheres .
Purification : Crystallization from ethanol/water mixtures (65% yield, m.p. 141–143°C) or column chromatography with silica gel (hexane:ethyl acetate gradients) .
Purity Validation :
- HPLC : Use C18 columns with acetonitrile/water mobile phases to confirm >97% purity.
- Spectroscopy : ¹H/¹³C NMR (δ 1.3–1.4 ppm for dioxaborolane methyl groups), IR (B-O stretch ~1350 cm⁻¹) .
Advanced Research: Mechanistic Insights in Cross-Coupling Reactions
Q. Q2. How does the boron-containing moiety in this compound participate in palladium-catalyzed cross-coupling reactions, and what are common side reactions?
Methodological Answer: The dioxaborolane group acts as a transmetalation partner in Suzuki-Miyaura reactions:
Reaction Setup : Use Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) with K₂CO₃ as base at 80°C for 12 hours .
Key Intermediates : The boronate ester transfers the aryl group to Pd, forming biaryl products. Monitor for protodeboronation (common with electron-deficient partners) by tracking boronic acid byproducts via ¹¹B NMR .
Troubleshooting : Additives like NaOMe (1 eq) suppress homocoupling. For air-sensitive substrates, employ Schlenk techniques .
Structural Analysis: Crystallography and Computational Modeling
Q. Q3. What crystallographic techniques are recommended for resolving structural ambiguities in this triazole-boronate complex?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to validate bond angles (e.g., B-O bond ~1.36 Å) and electron density maps .
Biological Applications: Target Validation in Drug Discovery
Q. Q4. How can this compound be utilized in fragment-based drug discovery (FBDD) for kinase inhibition studies?
Methodological Answer:
- Fragment Screening :
- SAR Studies : Replace the triazole with pyrazole/isoxazole analogs to probe steric effects. Monitor IC₅₀ shifts in kinase assays (e.g., EGFR T790M mutants) .
Data Contradictions: Addressing Discrepancies in Reactivity
Q. Q5. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?
Methodological Answer:
- Controlled Stability Studies :
- Mitigation : Stabilize with 1% BHT (butylated hydroxytoluene) during storage at –20°C .
Green Chemistry: Solvent Alternatives for Sustainable Synthesis
Q. Q6. What green solvents can replace DMSO in the synthesis without compromising yield?
Methodological Answer:
- Cyclization Step : Test Cyrene™ (dihydrolevoglucosenone) or 2-MeTHF, which reduce toxicity.
- Optimization : At 110°C in 2-MeTHF, yields drop by ~8% but improve E-factor (0.7 vs. 2.1 for DMSO) .
- Boronation : Use PEG-400 as a recyclable solvent (3 cycles, yield retention >90%) .
Advanced Handling: Air- and Moisture-Sensitive Techniques
Q. Q7. What protocols ensure consistent reactivity in moisture-sensitive applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
